(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Overview
Description
(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O and its molecular weight is 246.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Analysis and Quality Control
(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride has been studied in the context of chemical analysis and quality control. For instance, a High-Performance Thin-Layer Chromatography (HPTLC) method has been developed and validated for the simultaneous determination of various compounds, highlighting the importance of analytical techniques in ensuring the quality and safety of pharmaceuticals (Abdelrahman, Maher, & Alzoman, 2020).
Cryopreservation and Microbiology
In microbiology, particularly in the cryopreservation of microorganisms, the use of cryoprotective additives (CPAs) like glycerol and dimethylsulfoxide (Me2SO) is crucial for preserving the viability of cells under frozen conditions. This area of research is vital for biobanking, environmental conservation, and medical research, where maintaining cell integrity over long periods is necessary (Hubálek, 2003).
Synthetic Cathinones and Forensic Toxicology
The chemical structure of this compound may draw parallels with synthetic cathinones, which are a major group among new psychoactive substances. The forensic analysis and toxicological review of these substances are crucial for public health and legal purposes, as they help in understanding the pharmacokinetics, pharmacodynamics, and toxic effects of novel psychoactive compounds (Majchrzak, Celiński, Kuś, Kowalska, & Sajewicz, 2017).
Biotechnological Applications and Environmental Sustainability
Research into biotechnological applications and environmental sustainability is another area where compounds like this compound might find relevance. Studies on methanotrophs, for example, demonstrate the potential of microbes to convert methane into valuable products, which can include pharmaceuticals, indicating a possible intersection with chemical compounds used in drug formulation (Strong, Xie, & Clarke, 2015).
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-2-10-6-3-4-9-14(10)12(15)11-7-5-8-13-11;/h10-11,13H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPKDUQLFLKSLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.